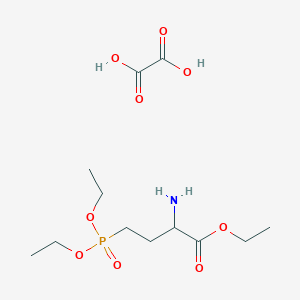![molecular formula C9H12N2O2 B12858545 N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide](/img/structure/B12858545.png)
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide is a synthetic organic compound characterized by its unique cyclopenta[c]isoxazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide typically involves the following steps:
Formation of the Cyclopenta[c]isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydroximinoyl chloride and an alkyne.
Amidation Reaction: The cyclopenta[c]isoxazole intermediate is then reacted with propionyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced amides.
Substitution: Formation of substituted amides with various functional groups.
科学的研究の応用
Chemistry
In chemistry, N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been explored as a potential treatment for various diseases due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism by which N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The compound’s structure allows it to fit into the active sites of enzymes, blocking their function and altering biochemical pathways.
類似化合物との比較
Similar Compounds
- 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
- Cyclopenta[c]isoxazole derivatives
Uniqueness
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide stands out due to its specific propionamide group, which imparts unique chemical properties and biological activities. Compared to other cyclopenta[c]isoxazole derivatives, this compound has shown higher stability and specificity in its interactions with molecular targets.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)propanamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-8(12)10-9-6-4-3-5-7(6)11-13-9/h2-5H2,1H3,(H,10,12) |
InChIキー |
LXTDFAIPTQDPBH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=C2CCCC2=NO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



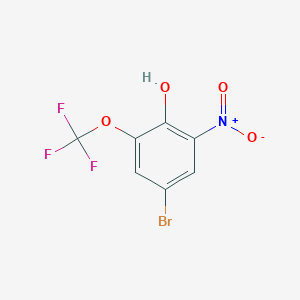


![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)

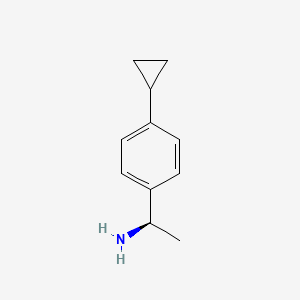
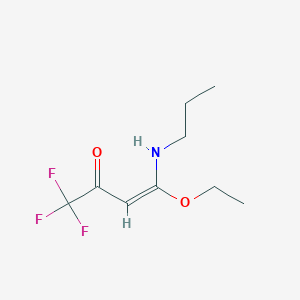

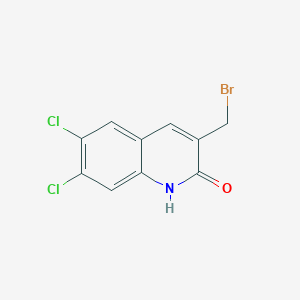
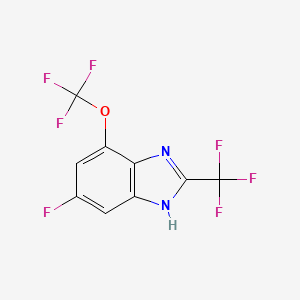
![4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12858525.png)

